

In-Depth Technical Guide to 3-(Allyloxy)oxetane (CAS: 6777-00-0)

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Compound of Interest

Compound Name: 3-(Allyloxy)oxetane

Cat. No.: B1330429

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of **3-(Allyloxy)oxetane** (CAS Number: 6777-00-0), a heterocyclic building block with growing interest in medicinal chemistry and materials science. The oxetane ring, a four-membered cyclic ether, is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability. This document summarizes the known physicochemical properties, outlines a probable synthetic route, and provides predicted spectroscopic data to facilitate its use in research and development.

Physicochemical Properties

3-(Allyloxy)oxetane is a colorless to almost colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-(Allyloxy)oxetane**

Property	Value	Source(s)
CAS Number	6777-00-0	Generic
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Appearance	Colorless to Almost colorless clear liquid	[1]
Boiling Point	64 °C @ 25 mmHg	[1]
Density	0.98 g/cm ³	[1]
Refractive Index	1.44	[1]
Purity	≥95% (GC)	Generic
XLogP3	0.4	[1]
Topological Polar Surface Area	18.5 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

Synthesis Protocol

A common and effective method for the synthesis of **3-(Allyloxy)oxetane** is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyoxetane to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide.

Experimental Protocol: Williamson Ether Synthesis

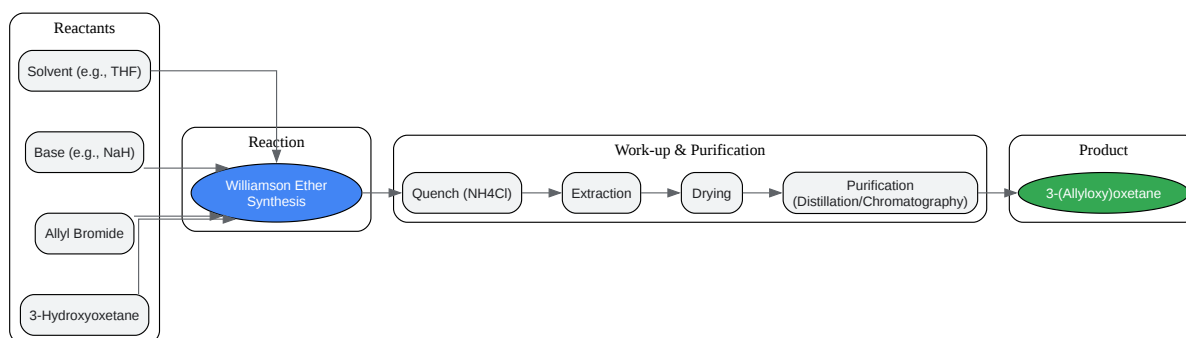
Materials:

- 3-Hydroxyoxetane

- Allyl bromide
- Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup or chromatography columns)

Procedure:

- To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **3-(Allyloxy)oxetane**.



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Caption: Synthetic workflow for **3-(Allyloxy)oxetane**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **3-(Allyloxy)oxetane** is not readily available in public databases. The following tables provide predicted data based on the chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **3-(Allyloxy)oxetane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-a (CH ₂)	~ 4.6 - 4.8	m	-
H-b (CH)	~ 4.4 - 4.6	m	-
H-c (CH ₂)	~ 4.0 - 4.2	d	~ 5.5
H-d (CH)	~ 5.8 - 6.0	m	-
H-e (CH ₂)	~ 5.1 - 5.3	m	-

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for **3-(Allyloxy)oxetane**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (CH ₂)	~ 74 - 76
C-2 (CH)	~ 70 - 72
C-3 (CH ₂)	~ 70 - 72
C-4 (CH)	~ 134 - 136
C-5 (CH ₂)	~ 116 - 118

FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands for **3-(Allyloxy)oxetane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3080	C-H stretch	=C-H (alkene)
~ 2950 - 2850	C-H stretch	C-H (alkane)
~ 1645	C=C stretch	C=C (alkene)
~ 1100	C-O stretch	C-O-C (ether)
~ 980	C-O stretch	Oxetane ring

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of **3-(Allyloxy)oxetane** is expected to show a molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns would likely involve cleavage of the allyl group and fragmentation of the oxetane ring.

Table 5: Predicted Key Mass Spectrum Fragments for **3-(Allyloxy)oxetane**

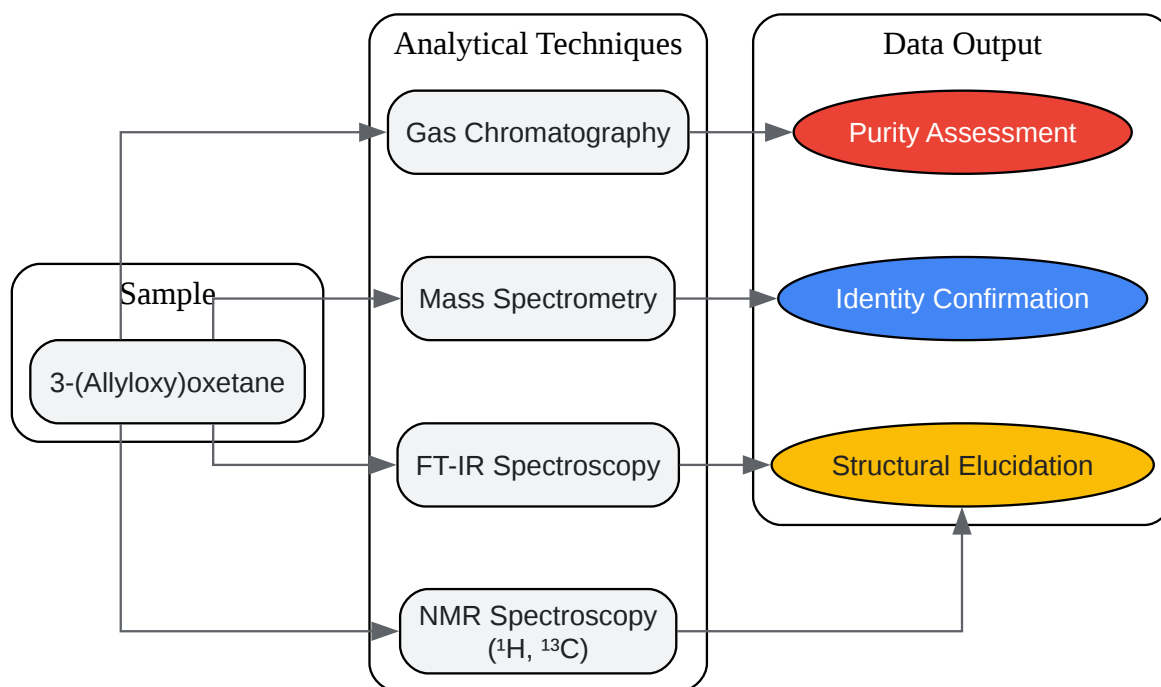
m/z	Possible Fragment
114	[M] ⁺
99	[M - CH ₃] ⁺
85	[M - C ₂ H ₅] ⁺
73	[M - C ₃ H ₅] ⁺ (loss of allyl group)
57	[C ₃ H ₅ O] ⁺
41	[C ₃ H ₅] ⁺ (allyl cation)

Applications in Drug Development and Research

The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups. This substitution can lead to significant improvements in a molecule's physicochemical properties, including:

- **Increased Aqueous Solubility:** The polar nature of the oxetane ring can enhance the solubility of a parent molecule.
- **Improved Metabolic Stability:** The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.
- **Modulation of Lipophilicity:** Introduction of an oxetane can fine-tune the lipophilicity (LogP) of a compound, which is a critical parameter for drug absorption and distribution.

3-(Allyloxy)oxetane, with its reactive allyl group, serves as a versatile building block for the introduction of the oxetane motif into more complex molecules through various chemical transformations such as hydroboration-oxidation, epoxidation, and olefin metathesis. There is also potential for this compound to be explored as an antineoplastic and anti-inflammatory agent^[1].



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Caption: Analytical workflow for **3-(Allyloxy)oxetane**.

Safety Information

Detailed toxicology data for **3-(Allyloxy)oxetane** is not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Allyloxy)oxetane is a valuable chemical intermediate with significant potential in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete characterization profile of this compound.

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References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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